molecular formula C20H22N2O3 B5793284 (2E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

Cat. No.: B5793284
M. Wt: 338.4 g/mol
InChI Key: DDXJXKZBJGZAPS-XYOKQWHBSA-N
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Description

(2E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a tert-butylphenyl group and a methyl-nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide typically involves the reaction of 4-tert-butylbenzaldehyde with 2-methyl-5-nitroaniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the enamide linkage. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents, under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-tert-butylphenyl)-N-(2-methylphenyl)prop-2-enamide: Lacks the nitro group, which may result in different chemical and biological properties.

    (2E)-3-(4-tert-butylphenyl)-N-(2-nitrophenyl)prop-2-enamide: Lacks the methyl group, potentially affecting its reactivity and interactions.

    (2E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a nitro group, which may influence its chemical behavior and applications.

Uniqueness

The presence of both the tert-butyl and nitro groups in (2E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide imparts unique chemical properties, such as increased steric hindrance and electron-withdrawing effects. These features can influence its reactivity, stability, and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-11-17(22(24)25)13-18(14)21-19(23)12-8-15-6-9-16(10-7-15)20(2,3)4/h5-13H,1-4H3,(H,21,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXJXKZBJGZAPS-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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